tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Descripción general

Descripción

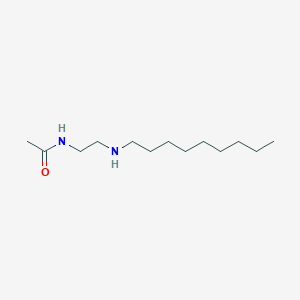

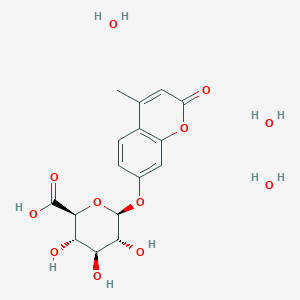

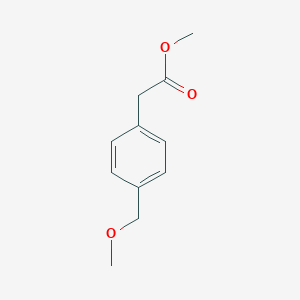

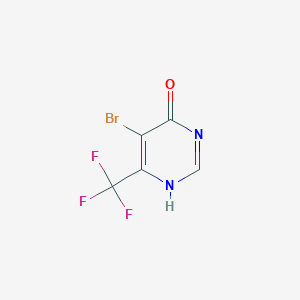

Tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is also known as N-Boc-maleinimide .

Synthesis Analysis

N-Boc-2,5-dihydro-1H-pyrrole, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can be synthesized from N-boc-diallylamine .Molecular Structure Analysis

The molecular weight of this compound is 197.19 g/mol . The IUPAC name is tert-butyl 2,5-dioxopyrrole-1-carboxylate . The InChI code is InChI=1S/C9H11NO4/c1-9(2,3)14-8(13)10-6(11)4-5-7(10)12/h4-5H,1-3H3 and the canonical SMILES is CC©©OC(=O)N1C(=O)C=CC1=O .Chemical Reactions Analysis

N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is also used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.19 g/mol . Its exact mass and monoisotopic mass are 197.06880783 g/mol . The compound has a topological polar surface area of 63.7 Ų . It has a complexity of 306 . The compound has a covalently-bonded unit count of 1 .Aplicaciones Científicas De Investigación

1. Diastereoselectivity in Chemical Synthesis

Tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate plays a role in the diastereoselective synthesis of 5-hydroxyalkyl derivatives. This compound is used in the Mukaiyama crossed-aldol-type reaction, which is significant for producing compounds with specific stereochemistry. The reaction's success is facilitated by using hydroxypyrrole and boron trifluoride diethyl ether as a catalyst, leading to a syn configuration of newly created chiral centers (Vallat et al., 2009).

2. Photocyclodimer Formation

Another application is in the formation of photocyclodimers, as seen in the study of the structure of di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate. This compound is obtained from the hexadeuterioacetone-sensitized irradiation of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate (Kopf et al., 1998).

3. Synthesis of Pulchellalactam

The compound is also used in the synthesis of Pulchellalactam, achieved through a short, two-step procedure involving regioselective 1,3-dipolar diazomethane cycloaddition to N-Boc-pyrrolinone and thermolysis of the adduct (Hermet et al., 2006).

4. Prodigiosin Precursor Synthesis

It is also significant in the synthesis of prodigiosin precursors. The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, when reacted with singlet oxygen, yields peroxidic intermediates that couple with nucleophiles to yield α,α′-bipyrroles, important precursors of prodigiosin (Wasserman et al., 2004).

5. Crystal Structure Analysis

The crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, related to tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, provides insights into the planarity of substituted pyrrole rings, which is crucial for understanding the structural aspects of similar compounds (Dazie et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-9(2,3)14-8(13)10-6(11)4-5-7(10)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHCESOODXPUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)